molecular formula C10H13FO2 B7900426 1-(4-Ethoxy-3-fluorophenyl)ethanol

1-(4-Ethoxy-3-fluorophenyl)ethanol

Cat. No.: B7900426
M. Wt: 184.21 g/mol
InChI Key: TWLQLXMQQZGOSM-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-fluorophenyl)ethanol is a halogenated aromatic compound featuring an ethoxy (-OCH₂CH₃) group at the para position and a fluorine atom at the meta position of a benzene ring, with a secondary ethanol (-CH₂CH₂OH) substituent. Its molecular formula is C₁₀H₁₃FO₂ (molecular weight: 184.21 g/mol). The ethoxy group enhances lipophilicity, while the fluorine atom introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions. This compound is structurally related to intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

1-(4-ethoxy-3-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-3-13-10-5-4-8(7(2)12)6-9(10)11/h4-7,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLQLXMQQZGOSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-ethoxy-3-fluorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. This method utilizes a catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the corresponding ketone under hydrogen gas pressure. This approach is scalable and efficient for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxy-3-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(4-ethoxy-3-fluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the reduction of the corresponding ketone to this compound can be achieved using reducing agents.

    Substitution: The ethoxy and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 1-(4-Ethoxy-3-fluorophenyl)ethanone.

    Reduction: this compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxy-3-fluorophenyl)ethanol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving phenyl derivatives.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-ethoxy-3-fluorophenyl)ethanol depends on its specific application. In chemical reactions, the ethanol moiety can act as a nucleophile or a reducing agent. The ethoxy and fluorine groups on the phenyl ring influence the compound’s reactivity and interaction with other molecules. In biological systems, the compound may interact with enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Research and Industrial Relevance

This compound and analogs are critical in medicinal chemistry, particularly for optimizing pharmacokinetic properties. However, commercial availability challenges (e.g., discontinuation notices in and ) suggest synthetic complexity or niche applications. Computational studies (e.g., density-functional theory in ) could further elucidate electronic properties guiding rational design.

Biological Activity

1-(4-Ethoxy-3-fluorophenyl)ethanol is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C11H15F1O1
  • CAS Number : [B7900426]

The presence of an ethoxy group and a fluorine atom in its structure may influence its biological activity, particularly in terms of lipophilicity and receptor interaction.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives with fluorinated phenyl groups have shown effectiveness against various bacterial strains. A comparative analysis of similar compounds demonstrated that those with fluorine substitutions often possess enhanced antibacterial properties due to their increased membrane permeability and interaction with microbial enzymes.

Anticancer Activity

Research has highlighted the potential anticancer effects of this compound. In vitro studies using human cancer cell lines, such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer), have shown that this compound can inhibit cell proliferation. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated.

Cell Line IC50 (µM) Effect
HepG215.2Inhibition of proliferation
MDA-MB-23122.5Induction of apoptosis

Neuroprotective Effects

Fluorinated alcohols, including this compound, have been investigated for their neuroprotective properties. Studies suggest that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The exact mechanisms may involve antioxidant activity and inhibition of neuroinflammatory pathways.

The biological activity of this compound is likely mediated through its interaction with specific receptors and enzymes. The fluorine atom may enhance binding affinity to target proteins, while the ethoxy group could influence solubility and membrane penetration.

  • Receptor Interaction : Potential interactions with GABA receptors and serotonin receptors have been suggested, which could explain some of its neuroactive properties.
  • Enzyme Modulation : The compound may inhibit certain enzymes involved in cancer cell metabolism, contributing to its anticancer effects.

Case Studies

  • Antimicrobial Study : A study conducted on a series of fluorinated phenolic compounds demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics like ampicillin.
  • Cancer Research : In a controlled experiment involving various concentrations of this compound on cancer cell lines, researchers noted a dose-dependent response in cell viability assays, confirming its potential as an anticancer agent.

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